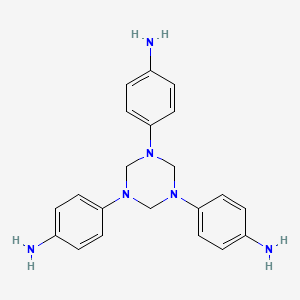

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline

Description

Contextualization of Triazine-Core Scaffolds in Modern Chemical Research

In modern chemical research, scaffolds based on the 1,3,5-triazine (B166579) ring have become foundational building blocks for a new generation of functional materials. rsc.org The 1,3,5-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich structure imparts exceptional thermal and chemical stability to materials derived from it. mdpi.comacs.org These characteristics make triazine-based frameworks highly desirable for applications that demand robustness under harsh conditions. mdpi.com

The planar, π-conjugated nature of the triazine ring is instrumental in the construction of ordered, porous materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). nih.govnih.gov The nitrogen atoms within the triazine core can act as sites to anchor molecules, enhancing properties like gas adsorption and separation, particularly for CO2. nih.gov The inherent properties of the triazine scaffold, including its rigid structure and electron-deficient character, allow for the design of materials with tunable electronic and optical properties, leading to their use in photocatalysis and organic electronics. rsc.orgnih.gov

Significance of Triamine Functionality in Rational Material Design

The rational design of complex, network-based materials relies on the precise geometry of its constituent molecular building blocks, often referred to as linkers or monomers. mdpi.com Triamine functionality, where three amine (-NH2) groups are strategically placed on a central core, is of paramount importance in this field. Molecules possessing this C3-symmetric arrangement can act as triangular or "tritopic" nodes, enabling the construction of extended, two-dimensional (2D) or three-dimensional (3D) porous networks. researchgate.nettcichemicals.com

When a tritopic amine linker, such as TAPT, is reacted with a linear or "ditopic" linker (e.g., a dialdehyde), it predictably forms a hexagonal porous sheet. mdpi.com These sheets then stack to create a crystalline material with a defined pore structure. mdpi.com The amine groups serve as highly reactive sites for forming robust covalent bonds, most commonly imine linkages through condensation reactions with aldehydes. tcichemicals.com This predictable and efficient bond formation is a cornerstone of the "reticular chemistry" approach used to build COFs with tailored pore sizes and functionalities. The presence of unreacted amine groups within a framework can also enhance CO2 adsorption and provide sites for post-synthetic modification or catalysis. nih.gov

Overview of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (B82883) (TAPT/TTA) and its Role in Academic Discourse

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, commonly abbreviated as TAPT or TTA, is a canonical example of a C3-symmetric tritopic amine linker in materials chemistry. This molecule consists of a central 1,3,5-triazine ring bonded to three aniline (B41778) units at the 2, 4, and 6 positions. Its rigid, planar geometry and the strategic placement of its three amine functional groups make it a widely utilized building block for creating highly ordered porous polymers. chemimpex.com

In academic and research settings, TAPT is frequently employed in the solvothermal synthesis of COFs through Schiff base condensation reactions with various aldehyde linkers. rsc.org The resulting TAPT-based COFs and POPs exhibit high thermal stability, permanent porosity, and large surface areas, making them prime candidates for a range of applications. mdpi.comnih.gov Research has extensively documented their use in gas storage and separation, heterogeneous catalysis, and the development of advanced electronic materials like organic light-emitting diodes (OLEDs). acs.orgchemimpex.comrsc.org The versatility and reliability of TAPT as a building block have cemented its role as a fundamental component in the ongoing exploration of functional porous materials.

Data Tables

Table 1: Chemical Properties and Identifiers for TAPT

| Identifier | Value |

|---|---|

| IUPAC Name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline |

| Alternate Names | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine; TAPT; TTA |

| CAS Number | 14544-47-9 chemscene.com |

| Molecular Formula | C₂₁H₁₈N₆ nih.gov |

| Molecular Weight | 354.41 g/mol chemscene.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES | Nc1ccc(cc1)c2nc(nc(n2)c3ccc(N)cc3)c4ccc(N)cc4 chemscene.com |

Table 2: Properties of Advanced Materials Synthesized from TAPT

| Material Name | Co-linker / Synthesis Method | Brunauer–Emmett–Teller (BET) Surface Area | Application Highlighted |

|---|---|---|---|

| TRITER-1 | Terephthaldehyde | Not specified in abstract, but described as supermicroporous | CO₂ Adsorption rsc.org |

| AZO-T-P3 | Copper(I)-catalyzed oxidative homocoupling | 50.8 m²/g | Porous Organic Polymer mdpi.com |

| TPOP-2 | Tris(2-aminoethyl)amine | Not specified in abstract, but described as porous | Heterogeneous Base Catalysis rsc.org |

| Unnamed POP | Trimesic acid | 258.95 m²/g | Adsorptive Desulfurization acs.org |

| TAPT-TP-COF | Terephthaloyl chloride | Not specified in abstract, described as β-ketoenamine-linked | Heterogeneous Photocatalysis rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(4-aminophenyl)-1,3,5-triazinan-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15,22-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUECNORVWYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169551 | |

| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133997-44-1 | |

| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133997-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4′,4′′-[1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Pathways to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (B82883)

The most prominent method for synthesizing 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is the acid-catalyzed cyclotrimerization of 4-aminobenzonitrile. chemicalbook.com This reaction involves the condensation of three molecules of the aminobenzonitrile precursor to form the central, highly stable triazine ring. Strong acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), are employed to activate the nitrile groups, facilitating the cyclization process. The reaction is typically conducted under controlled temperature conditions to minimize side reactions and maximize the yield of the desired product. The resulting planar and rigid structure features three aniline (B41778) groups symmetrically attached to the triazine core.

An alternative strategy for the synthesis of substituted 1,3,5-triazines involves the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govresearchgate.netnih.gov This approach is based on the sequential nucleophilic substitution of the three chlorine atoms on the triazine ring. nih.govresearchgate.net For the synthesis of the target compound, this would involve a reaction with an appropriate aniline derivative.

The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for controlled, stepwise reactions. clockss.org The first substitution can often occur under mild conditions, sometimes at room temperature, while the replacement of the second and third chlorine atoms typically requires more forcing conditions, such as higher temperatures. nih.govclockss.org This method offers versatility for creating both symmetric and non-symmetric tri-substituted triazines by using different nucleophiles in sequential steps. researchgate.netnih.gov

Precursor Chemistry and Reaction Conditions

The success of the synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is highly dependent on the choice of precursors and the precise control of reaction conditions.

For the acid-catalyzed trimerization of 4-aminobenzonitrile, trifluoromethanesulfonic acid is a common catalyst. The reaction is often performed in a polar aprotic solvent like dichloromethane (B109758) to stabilize intermediates. Maintaining a low temperature, for instance at 0°C in an ice bath, is crucial for suppressing potential side reactions. Following the reaction, the product is typically isolated by pouring the mixture into ice water and neutralizing it with a base, such as a sodium hydroxide (B78521) solution, which causes the product to precipitate. researchgate.net

| Parameter | Optimal Value/Condition | Effect on Synthesis |

|---|---|---|

| Precursor | 4-Aminobenzonitrile | Provides the nitrile and aminophenyl groups for the final structure. |

| Catalyst | Trifluoromethanesulfonic acid (CF₃SO₃H) | High acidity improves the efficiency of the cyclization reaction. |

| Solvent | Dichloromethane (CH₂Cl₂) | A polar aprotic solvent that helps to stabilize reaction intermediates. |

| Temperature | 0°C | Minimizes decomposition and other unwanted side reactions. |

| Reaction Time | 12 hours | Ensures the trimerization reaction proceeds to completion. |

Advanced Characterization Techniques for Synthesized Intermediates

A comprehensive characterization using both spectroscopic and chromatographic methods is essential to confirm the structure and assess the purity of the synthesized 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline and any related intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. For 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, ¹H NMR and ¹³C NMR spectra provide definitive confirmation of the compound's constitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the key functional groups present in the molecule. The FT-IR spectrum of the compound shows characteristic absorption bands that confirm its structure. For instance, the presence of N-H stretching vibrations from the amine groups and C=N stretching from the triazine ring are key indicators.

| Technique | Observed Signals/Bands (and Assignment) |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (d, 6H): Aromatic protons ortho to the triazine core |

| δ 6.69 (d, 6H): Aromatic protons meta to the triazine core | |

| δ 5.90 (s, 6H): Amino (-NH₂) protons | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.0: Triazine ring carbons |

| δ 153.4: Carbon atoms connecting the triazine to the aromatic rings | |

| δ 130.6 and 123.4: Aromatic carbons | |

| δ 113.6: Quaternary carbons attached to the amine groups | |

| FT-IR | ~3454 cm⁻¹: N-H stretching (amine groups) |

| ~1633 cm⁻¹: C=N stretching (triazine ring) | |

| ~1606–1498 cm⁻¹: C=C aromatic stretching |

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. Commercial suppliers often use HPLC to guarantee a purity of greater than 98.0%. tcichemicals.com Furthermore, HPLC coupled with tandem mass spectrometry has been utilized in the analysis of materials derived from this compound, such as covalent organic frameworks used for sample extraction. nih.gov

Gel Permeation Chromatography (GPC) can be employed in contexts where the triazine compound is used as a monomer for polymerization. GPC is instrumental in determining the molecular weight distribution of the resulting polymers, providing insight into the polymerization process and the characteristics of the final material.

Architectural Assembly and Structural Elucidation

Polymerization and Framework Formation Strategies

The assembly of 4,4',4''-(1,3,5-triazinane-1,3,5-triyl)trianiline into larger, functional architectures is primarily achieved through three distinct strategies: the formation of Covalent Organic Frameworks (COFs), the synthesis of hyperbranched polymers, and the process of supramolecular self-assembly. Each of these approaches leverages the specific chemical properties of the trianiline derivative to create materials with tailored structures and properties.

Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures, and this compound is a prominent monomer in their synthesis due to its threefold symmetry and reactive amine groups. The construction of COFs from this building block is achieved through various linkage chemistries, with imine-linked frameworks being the most extensively studied.

The most prevalent method for incorporating this compound into COFs is through Schiff base condensation reactions to form stable imine linkages. nih.gov This typically involves the reaction of the amine groups of the trianiline with the aldehyde groups of a complementary linker molecule. nih.gov A catalyst-free solvothermal method is often employed, where the reactants are heated in a suitable solvent mixture, such as dioxane and mesitylene, to facilitate the formation of a crystalline and porous network. nih.govnih.gov

For instance, the condensation reaction of 1,3,5-tris-(4-aminophenyl)triazine (TAPT), another name for the subject compound, with 4,4′-biphenyldicarboxaldehyde results in the formation of a crystalline imine-based COF. nih.gov Similarly, reaction with 2,5-dihydroxyterephthalaldehyde (B1588973) yields a COF that has been investigated for its potential as an adsorbent. nih.gov The resulting imine-linked COFs are known for their high thermal and chemical stability. nih.gov

Below is a table summarizing examples of imine-linked COFs synthesized from this compound:

| COF Name | Aldehyde Linker | Resulting Properties | Reference |

| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde | Crystalline, porous | nih.gov |

| TAPT-OH-COF | 2,5-dihydroxyterephthalaldehyde | Potential adsorbent | nih.gov |

| SCF-FCOF-1 | 2,3,5,6-tetrafluoroterephthalaldehyde | Crystalline, high surface area | nih.gov |

Beyond the well-established imine linkages, researchers have explored other covalent chemistries to expand the functional diversity of COFs derived from this compound. One such approach involves the formation of amide-linked COFs. For example, an imine-linked COF synthesized from the trianiline derivative was subsequently oxidized to create an amide-linked framework, demonstrating a post-synthetic modification strategy to tune the material's properties. nih.gov

Another linkage chemistry that has been utilized is the formation of β-ketoenamine bonds. This is achieved by reacting this compound with, for instance, 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. The resulting β-ketoenamine-linked COFs are crystalline, porous networks with demonstrated photocatalytic activity. Thiazole-based linkages have also been explored in the broader context of COF synthesis to modulate electronic properties, suggesting a potential future direction for COFs based on the trianiline monomer. mdpi.com

In a move towards more sustainable and efficient synthetic protocols, mechanochemical methods have been developed for the synthesis of imine-linked COFs. This approach, which involves the use of mechanical force (e.g., ball milling) to initiate chemical reactions, offers several advantages over traditional solvothermal synthesis, including significantly reduced reaction times and the avoidance of bulk solvents. These "green" synthetic routes have been successfully applied to produce COFs with high crystallinity and surface area, demonstrating their viability for the environmentally friendly production of these advanced materials.

Hyperbranched Polymer Architectures

The trifunctional nature of this compound also makes it a suitable core molecule for the synthesis of hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a globular shape. The synthesis of such polymers can be achieved through various polymerization techniques, where the trianiline derivative acts as the central branching point. The resulting hyperbranched polymers often exhibit unique properties such as high solubility, low viscosity, and a high density of terminal functional groups, making them attractive for applications in coatings, additives, and drug delivery. The triazine core, in particular, can enhance the thermal stability of the resulting polymer. chemimpex.com

Supramolecular Self-Assembly Processes

The nitrogen atoms within the triazine ring and the amine groups of the aniline (B41778) moieties in this compound can participate in non-covalent interactions, particularly hydrogen bonding. researchgate.net These interactions are fundamental to the field of supramolecular chemistry, where molecules are programmed to self-assemble into larger, ordered structures. researchgate.netnih.gov

While the self-assembly of the individual this compound molecule has not been extensively detailed, the broader class of 1,3,5-triazine (B166579) derivatives is well-known for its ability to form predictable supramolecular networks. researchgate.net These networks are often based on hydrogen bonding patterns, such as the formation of rosettes or linear tapes. The specific geometry and electronic properties of the trianiline derivative suggest its potential to form complex, hydrogen-bonded architectures in the solid state or in solution. Such self-assembled structures are of interest for their potential applications in crystal engineering, molecular recognition, and the development of functional organic materials.

Metallo-Organic Helicate Formation

The tripodal and nitrogen-rich nature of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) and its derivatives makes them excellent candidates for the construction of metallo-organic helicates. These helical structures result from the coordination of metal ions with the ligand in a specific stoichiometry and geometry, leading to the formation of elegant, double- or triple-stranded helical architectures. The self-assembly process is driven by the formation of coordinate bonds between the nitrogen atoms of the triazine and aniline groups and the metal centers.

While direct experimental evidence for the formation of metallo-organic helicates specifically from this compound is not extensively documented in the reviewed literature, the principles of supramolecular chemistry suggest its high potential for such applications. The C3 symmetry of the molecule is a key feature that can be exploited in the design of trinuclear helicates. For instance, the reaction of similar C3-symmetric ligands with metal ions has been shown to yield triangular helicate structures. The formation of these complexes is a result of a subcomponent self-assembly process where the metal ion templates the arrangement of the organic ligands into a helical conformation.

The choice of metal ion plays a crucial role in determining the final architecture of the helicate. Metal ions with specific coordination preferences, such as tetrahedral or octahedral geometries, will direct the ligand strands to wrap around a central axis, forming the helical structure. The resulting metallo-helicates can exhibit interesting properties, including guest-binding capabilities, where small molecules or anions can be encapsulated within the helical cavity.

Role of Non-Covalent Interactions in Assembly

Non-covalent interactions, particularly π-π stacking and hydrogen bonding, play a pivotal role in the assembly and stabilization of supramolecular structures derived from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline.

Hydrogen Bonding: The presence of primary amine groups (-NH2) on the aniline moieties provides ample opportunity for the formation of extensive hydrogen bonding networks. These hydrogen bonds can occur between the amine groups of neighboring molecules or between the amine groups and other hydrogen bond acceptors within the supramolecular assembly. In the crystal structures of related triazine derivatives, extensive O-H···Cl, O-H···O, N-H···Cl, and N-H···O hydrogen bonds link the organic cations, anions, and water molecules into a three-dimensional supramolecular architecture. These directional interactions are crucial in dictating the packing of the molecules in the solid state and contribute significantly to the thermal and chemical stability of the assembled materials.

Porous Organic Polymers (POPs) Development

4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline is a key building block in the synthesis of porous organic polymers (POPs). These materials are of significant interest due to their high surface area, tunable porosity, and excellent thermal and chemical stability. The triazine core provides a rigid and nitrogen-rich node, which, when connected by organic linkers, can form extended, porous networks.

The development of POPs from this triazine derivative typically involves polycondensation reactions with multifunctional aldehydes. The resulting polymers possess amorphous structures with high cross-linking density. The porosity of these materials can be tuned by varying the length and geometry of the aldehyde linker. For example, triazine-based POPs have been prepared by reacting melamine (B1676169) (a related triazine compound) with various dialdehydes, resulting in crosslinked and mesoporous polyaminal structures.

The inherent nitrogen content of these triazine-based POPs makes them particularly attractive for applications such as gas storage and separation, catalysis, and sensing. The nitrogen atoms can act as basic sites or coordination sites for metal ions, enhancing the functionality of the porous material.

Structural Characterization and Confirmation of Assembled Materials

Crystallographic Analysis

Crystallographic analysis, where applicable, provides definitive proof of the molecular structure and packing of materials assembled from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline. Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles.

While obtaining single crystals of highly cross-linked and often amorphous POPs can be challenging, crystallographic data for related, smaller molecular assemblies and model compounds containing the triazine-aniline core can provide valuable insights. For instance, the crystal structure of 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride (B1173362) 2.5-hydrate reveals a well-layered form stabilized by π-π interactions and hydrogen bonds. In this structure, the organic cations, chloride anions, and water molecules are linked into a three-dimensional supramolecular architecture through extensive hydrogen bonding. The π-π stacking between the pyridine (B92270) rings of adjacent cations is also a prominent feature, with a centroid-to-centroid distance of 3.7578 (8) Å. Such studies confirm the importance of non-covalent interactions in directing the solid-state assembly of these molecules.

Microscopic Techniques

Microscopic techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing the morphology and microstructure of porous organic polymers derived from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline.

Field Emission Scanning Electron Microscopy (FESEM): FESEM provides high-resolution images of the surface morphology of the POPs. Studies on triazine-based POPs have revealed various morphologies, including spherical, homogeneous, and diffuse structures with some roughness, which is characteristic of porous materials. The particle size and distribution can also be determined from FESEM images.

Transmission Electron Microscopy (TEM): TEM offers insights into the internal structure and porosity of the materials at the nanoscale. TEM images of triazine-based conjugated microporous polymers have shown uniform cube-like or rectangular particle morphologies with obvious layered structures. These observations are crucial for understanding the formation of the porous network and for correlating the material's structure with its properties.

Porous Structure Analysis

The porous structure of POPs derived from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline is a critical determinant of their performance in various applications. Nitrogen adsorption-desorption isotherms are the primary method used to characterize the porosity of these materials.

From the nitrogen adsorption-desorption isotherms, several key parameters can be determined:

BET Surface Area (SBET): This value represents the total surface area of the material available for gas adsorption. Triazine-based POPs have been reported to exhibit a wide range of BET surface areas, from around 139 m²/g to over 1000 m²/g, depending on the specific monomers and synthetic conditions used. mdpi.com

Pore Volume (Vp): This is a measure of the total volume of the pores within the material.

Pore Size Distribution (PSD): The PSD provides information about the range of pore sizes present in the material. Triazine-based POPs often exhibit a hierarchical pore structure, with both micropores (pore width < 2 nm) and mesopores (pore width 2-50 nm).

The shape of the nitrogen adsorption-desorption isotherm can also provide qualitative information about the pore structure. For example, a Type II isotherm is often indicative of a mesoporous structure. The presence of a hysteresis loop between the adsorption and desorption branches can further characterize the nature of the mesopores.

Table 1: Porous Properties of Selected Triazine-Based Porous Organic Polymers

| Polymer ID | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|---|

| T-POP1 | Melamine, Terephthalaldehyde | 239.6 | 0.34 | 5.7 |

| T-POP2 | Melamine, 4-ethyl-2,6-diformylphenol | 139.2 | 0.21 | 6.0 |

| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | 0.24 | 3.3 |

| AZO-T-P2 | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | 351 | - | - |

| AZO-T-P3 | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline | 50.8 | - | - |

Data compiled from various research articles on triazine-based porous organic polymers. mdpi.comresearchgate.net

Applications in Advanced Functional Materials

Materials Science Engineering

In the field of materials science, 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline serves as a crucial monomer for creating high-performance polymers and porous organic materials. Its integration into polymer backbones can significantly improve the thermal and mechanical properties of the resulting materials, making them suitable for applications in demanding environments such as the aerospace and automotive industries. chemimpex.com

The compound is particularly significant as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). The amine groups on the aniline (B41778) moieties can readily react with aldehyde-containing precursors through Schiff-base or imine linkages to form stable, porous, and crystalline networks. The triazine core enhances the stability of these frameworks. chemimpex.com The defined porosity and high surface area of these COF materials are central to their applications in various technologies. Furthermore, the unique electronic properties of this triazine-based compound are leveraged in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved efficiency and longevity. chemimpex.com

Adsorbent Materials Development

Materials derived from this compound have shown significant promise as high-performance adsorbents. The nitrogen-rich structure of the triazine ring, combined with the porous nature of frameworks built from this molecule, creates materials with a strong affinity for various pollutants and gases. researchgate.net These triazine-based adsorbents are being developed for applications ranging from gas separation to environmental cleanup. researchgate.netmdpi.com

Covalent Triazine Frameworks (CTFs), a class of porous organic polymers, can be synthesized using nitrile-based precursors that result in triazine-linked networks. These materials are recognized for their stability and are particularly promising for gas separation applications, such as CO₂ capture. mdpi.com For instance, CTFs synthesized from 4,4′-(phenazine-5,10-diyl)dibenzonitrile have demonstrated high BET surface areas, reaching up to 1460 m²g⁻¹. mdpi.com These materials exhibit significant CO₂ uptake and selectivity over other gases like methane, which is attributed to their high microporosity and the affinity of the triazine units for CO₂. mdpi.com One such framework, pBN-CTF-10-550, showed a CO₂ uptake of up to 96 mg g⁻¹ at 293 K. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| BET Surface Area | Up to 1460 m²g⁻¹ | mdpi.com |

| CO₂ Uptake (at 293 K) | Up to 96 mg g⁻¹ (54 cm³ g⁻¹) | mdpi.com |

| CO₂/CH₄ IAST Selectivity (50% mixture) | 22 | mdpi.com |

| Heat of Adsorption for CO₂ (near zero coverage) | High, well above liquefaction heat | mdpi.com |

The adsorbent properties of materials based on this compound are actively being explored for environmental remediation. One notable application is the co-extraction of mycotoxins from food and biological samples. A Covalent Organic Framework (TAPT-OH-COF), synthesized using 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline and 2,5-dihydroxyterephthalaldehyde (B1588973), was developed as a highly effective adsorbent for aflatoxins, zearalenone, and its metabolites. nih.gov This material, when applied in magnetic solid-phase extraction, demonstrated excellent performance in complex matrices. nih.gov The method achieved low limits of quantification and high recovery rates, underscoring its potential for food safety monitoring. nih.gov

| Parameter | Result | Reference |

|---|---|---|

| Limits of Quantification (LOQ) | 0.05-0.50 µg/kg | nih.gov |

| Recoveries | 75.8% - 110.9% | nih.gov |

| Precision (Intraday & Interday RSDs) | ≤ 12.2% | nih.gov |

While the direct application of this compound in uranium extraction from seawater is a developing area, related triazine-based materials are being investigated for this purpose. For example, photocatalytic hydrogels containing graphitic carbon nitride (g-C₃N₄), a triazine-based polymer, have been designed for uranium extraction. nih.gov These materials leverage their affinity for uranyl ions to achieve high extraction capacities. nih.gov

The effectiveness of adsorbents derived from this compound stems from a combination of physical and chemical interactions with pollutants. The adsorption mechanism is multifaceted and depends on the specific pollutant and the adsorbent's structure. researchgate.net Key interaction types include π-π stacking between the aromatic rings of the adsorbent and the pollutant, electrostatic interactions, the formation of hydrogen bonds, and hydrophobic or hydrophilic effects. researchgate.net The aromaticity of biochars containing triazine herbicides, for instance, increases the adsorption of hydrophobic pesticides. mdpi.com In some systems, such as the use of triazine derivatives as corrosion inhibitors, adsorption occurs through the formation of coordinate bonds (e.g., Fe-N bonds), indicating a chemisorption process. nih.gov The large surface area and tailored porosity of COFs and other polymers made from this triazine compound provide ample sites for these interactions to occur. researchgate.net

Catalytic Systems and Photocatalysis

Beyond adsorption, this compound is a building block for materials used in catalysis and photocatalysis. Its inherent properties as a mesoporous semiconductor make it and its derivatives suitable for applications where light-induced chemical transformations are desired. biosynth.comalfachemch.com Covalent Organic Frameworks synthesized from this molecule can act as heterogeneous catalysts, offering high stability and reusability.

The development of materials for visible-light-driven photocatalysis is a key area of research. Triazine-based materials are promising candidates due to their electronic structure, which allows for the absorption of visible light. Systems combining certain dyes with triazine derivatives, such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine, have been shown to be effective photoinitiators for polymerization under visible light, operating through a photosensitization mechanism involving electron transfer. researchgate.net While specific research on this compound for CO₂ reduction or oxidative coupling of amines is an emerging field, the fundamental properties of COFs derived from it suggest significant potential. The ordered porous structure can facilitate reactant diffusion, while the semiconductor nature of the framework can generate electron-hole pairs upon light irradiation to drive redox reactions.

Design of Heterogeneous Catalysts

While this compound itself is not typically used as a direct catalyst, its molecular structure makes it an exceptional monomer for the synthesis of advanced porous materials that serve as highly effective heterogeneous catalysts. The combination of the nitrogen-rich, electron-deficient 1,3,5-triazine (B166579) core and the rigid, tripodal structure of the triphenylamine (B166846) moiety allows for the construction of robust, high-surface-area materials such as Covalent Organic Polymers (COPs) and Porous Organic Polymers (POPs). mdpi.comrsc.org

These materials are gaining importance in the chemical and pharmaceutical industries as they offer greener, safer, and more easily recoverable alternatives to traditional homogeneous catalysts. rsc.org The porous networks created by polymerizing triazine-based building blocks are thermally and chemically stable, making them suitable for a variety of organic transformation reactions in the liquid phase. rsc.orgrsc.org The inherent porosity and high density of nitrogen sites within these frameworks are crucial for their catalytic function. rsc.orgeurekaselect.com

The porous structure provides a solid support for immobilizing metal nanoparticles (e.g., Copper(II)), preventing their aggregation and leaching, which are common problems in catalysis. mdpi.comrsc.org This enhances catalyst stability and allows for easy separation and recycling. researchgate.net For instance, triazine-based POPs modified with copper(II) have demonstrated excellent efficiency in catalyzing Henry reactions, achieving high conversions and selectivity. mdpi.com Similarly, porous organic polymers derived from triphenylamine subunits have been used to support copper catalysts for aerobic C-H oxidation reactions, showing high reactivity and the ability to be reused multiple times without a significant loss of activity. researchgate.net

The research in this area focuses on designing these porous polymers with tunable structures and high surface areas to maximize the exposure of active sites, thereby enhancing catalytic performance. rsc.orgrsc.org

Molecular Recognition and Sensing Platforms

The unique structural and electronic properties of this compound and its derivatives make them highly suitable for creating sophisticated molecular recognition systems and chemical sensors.

Host-Guest Chemistry and Complexation

The field of supramolecular chemistry heavily relies on non-covalent interactions between a host molecule and a guest molecule. The rigid, C3-symmetric, and well-defined cavity of triphenylamine-based structures provides an excellent platform for host-guest chemistry. nih.govrsc.org When molecules like this compound are used to build larger structures, such as covalent organic frameworks (COFs), they create precisely defined pores that can selectively bind guest molecules. rsc.org

Research has demonstrated the formation of host-guest complexes between triphenylamine derivatives and various macrocyclic hosts, including cucurbit rsc.orguril (CB rsc.org), β-cyclodextrin (β-CD), and dibenzo rsc.orgcrown-8 ether (DB24C8). nih.gov The complexation is driven by non-covalent interactions and can lead to changes in the physical properties of the guest molecule, such as restricting its internal rotation, which in turn enhances its fluorescence quantum yield. nih.gov

In the context of COFs built from triphenylamine units, the pores, functionalized with specific chemical groups, create preferential adsorption sites. rsc.org Studies using scanning tunneling microscopy have shown that these pores can selectively capture guest molecules like trimesic acid (TMA) through optimized hydrogen-bonding interactions. rsc.org This selective binding demonstrates the potential for these materials in applications such as separation and purification. Furthermore, the host-guest interaction can be used to tailor the electronic properties of the framework, a concept known as supramolecular doping. rsc.org

Development of Chemical Sensors

The triphenylamine (TPA) core, a key component of the title compound, is a strong electron-donating group and an excellent fluorophore, making it a popular building block for fluorescent chemical sensors. bohrium.comrsc.org TPA-based sensors have been developed for the highly selective and sensitive detection of a wide range of analytes.

One significant application is in the detection of nitroaromatic compounds, which are common components of explosives. A star-shaped molecule, 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)tris(N,N-diphenylaniline) (TRZDPA), which combines a triazine core with TPA units, has been shown to be a remarkable fluorescent chemosensor for picric acid. bohrium.com The detection mechanism relies on fluorescence quenching upon interaction with the analyte, driven by intramolecular charge transfer (ICT). bohrium.com

Derivatives of TPA have also been engineered to detect metal ions. For example, a novel TPA-based sensor, tris((4-amino)phenylduryl)amine (m-TAPA), exhibits high selectivity and sensitivity for Fe³⁺ and Cu²⁺ ions in aqueous solutions. rsc.org The amino groups on the TPA derivative capture the metal ions, forming non-fluorescent complexes and leading to strong quenching of the fluorescence signal. rsc.org The detection limits for these ions were calculated to be in the nanomolar range, highlighting the high sensitivity of the sensor. rsc.org

Furthermore, TPA-based chemosensors have been developed for detecting thiophenols, with the sensor showing a rapid response (within 15 seconds) and a dramatic fluorescence enhancement. nih.gov These findings underscore the versatility of the TPA and triazine-TPA structures in creating robust and effective chemical sensors for environmental and security applications. bohrium.comnih.gov

Organic Electronic Materials Research

The compound this compound is a valuable component in the field of organic electronics, finding utility in both organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). chemimpex.com Its structure combines an electron-deficient triazine core with electron-rich aniline groups, a classic donor-acceptor design that is highly beneficial for charge transport and management in electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on triazine and triphenylamine moieties are used in various roles, including as emitters, host materials, and charge transport layers. researchgate.netmdpi.comoled-intermediates.com The electron-deficient nature of the 1,3,5-triazine core makes its derivatives suitable as electron-transport materials (ETMs) or as hosts for phosphorescent emitters. rsc.orgresearchgate.net The triphenylamine unit is well-known for its excellent hole-transporting properties. mdpi.com

A notable example is a complex derivative, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline), which has been successfully used as an emitter in solution-processed OLEDs. researchgate.net This material exhibits excellent solubility and thermal stability, crucial for device fabrication and longevity. researchgate.net OLEDs fabricated with this emitter achieved high performance, demonstrating the potential of this molecular design. researchgate.net

Triazine derivatives are also developed as high triplet energy host materials, which are essential for efficient green and blue phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net By confining the triplet excitons within the emissive layer, these hosts prevent energy loss and enhance device efficiency. nih.gov The combination of good electron mobility (often > 10⁻⁴ cm²V⁻¹s⁻¹) and high triplet energy makes triazine-based compounds superior candidates for high-performance OLEDs. rsc.orgresearchgate.net

| Parameter | Value |

|---|---|

| Emitter | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline) |

| Host | 1,3-di(9H-carbazol-9-yl)benzene (mCP) |

| Maximum Current Efficiency | 18.8 cd A⁻¹ |

| Maximum Luminance | 12,580 cd m⁻² |

Utility in Organic Photovoltaic Devices (OPVs)

In the realm of solar energy, triphenylamine and triazine-based molecules are extensively researched as hole transporting materials (HTMs) for perovskite solar cells (PSCs) and as donor materials for other OPVs. chemimpex.comresearchgate.net The primary role of an HTM is to efficiently extract photogenerated holes from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination. researchgate.net

Star-shaped molecules incorporating a 1,3,5-triazine core and peripheral triphenylamine moieties have been designed and synthesized as HTMs. researchgate.net The electron-deficient triazine core and electron-rich TPA arms create a donor-π-acceptor structure that facilitates efficient charge transport. These materials can be synthesized with long alkoxy chains to improve their solubility, which is advantageous for fabricating thin films via solution-based methods like spin coating. researchgate.netrsc.org

The performance of solar cells is highly dependent on the properties of the HTM, including its energy levels (HOMO/LUMO), charge mobility, and film-forming capabilities. Research has shown that by modifying the π-conjugated bridges between the triazine core and the TPA units (e.g., using thiophene (B33073) or phenyl linkers), the material's properties can be fine-tuned to optimize device performance. researchgate.net PSCs using these triazine-TPA based HTMs have demonstrated competitive power conversion efficiencies (PCEs). researchgate.net

| Parameter | Value |

|---|---|

| HTM | Triazine-Th-OMeTPA |

| Power Conversion Efficiency (PCE) | 14.8% |

| Open-Circuit Voltage (Voc) | 1.02 V |

| Short-Circuit Current Density (Jsc) | 21.5 mA cm⁻² |

| Fill Factor (FF) | 0.67 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study triazine derivatives, providing valuable information on their structural, electronic, and reactive properties.

DFT calculations are instrumental in predicting the geometries and properties of materials derived from 4,4',4''-(1,3,5-triazinane-1,3,5-triyl)trianiline. For instance, in the development of covalent organic frameworks (COFs), DFT has been used to screen potential building blocks. Prior to synthesis, DFT calculations can be employed to predict the viability of forming a stable framework. An example of this is the screening of 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline for its potential as an adsorbent when covalently bonded with 2,5-dihydroxyterephthalaldehyde (B1588973). nih.gov

Furthermore, DFT is used to determine the optimized geometry of triazine compounds, which is crucial for understanding their physical and chemical behaviors. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. The optimized structural parameters are then used in further calculations, such as vibrational frequency analysis, to characterize the stationary points on the potential energy surface as minima. sci-hub.se The table below summarizes some predicted properties of related triazine compounds using DFT.

| Property | Predicted Value | Method | Reference |

| Crystal Density | 1.92 g/cm³ | PBE flavor of DFT | rsc.org |

| Heat of Reaction | 1036 kcal/kg | PBE flavor of DFT | rsc.org |

| Optimized Geometry | Converged at B3LYP/6–311 + G (d,p) level | DFT | sci-hub.se |

| UV Absorption | Good agreement with experimental data | TD-DFT [B3LYP/6–311 + G(d,p)] | sci-hub.se |

This table presents data for related triazine compounds as a reference for the types of properties that can be predicted using DFT.

DFT calculations can shed light on the intricate details of chemical reactions involving triazinane derivatives. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing a comprehensive understanding of the reaction mechanism. For example, the formation of 1,3,5-triazines from anilines and a Mannich reagent has been mechanistically proposed, and such mechanisms are amenable to detailed investigation using DFT to validate the proposed intermediates and transition states. researchgate.net

In the context of 1,3,5-triazinanes, their reactivity can be influenced by the electronic nature of their substituents. For instance, 1,3,5-triaryl-1,3,5-triazinane can react as a C-N synthon, while 1,3,5-trialkyl-1,3,5-triazinane can act as a C-N-C-N synthon. researchgate.net DFT calculations can be employed to understand the electronic factors that govern these different reaction pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For materials constructed from this compound, such as covalent triazine frameworks (CTFs), MD simulations are invaluable for understanding their structural dynamics and porosity.

In one study, large cluster models of CTF materials were generated and used as inputs for microcanonical (NVE) MD simulations at 300 K. These simulations, which extended for 1 nanosecond, allowed for the analysis of the degree of order in the system through the radial distribution function based on the triazine ring centroids. rsc.org Such simulations are crucial for understanding the bulk properties of these materials, which are often composed of interpenetrating networks. rsc.org

Computational Modeling of Host-Guest Interactions

The application of materials based on this compound in areas such as separation and sensing relies heavily on their interactions with other molecules, known as host-guest interactions. Computational modeling is a key tool for understanding and predicting these interactions.

For covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), computational methods can provide detailed information about the structure of host-guest complexes and the strength and nature of the interactions at a level of detail often unattainable through experiments. adelaide.edu.auaip.org For example, a COF synthesized from 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline and 2,5-dihydroxyterephthalaldehyde was identified as a potential adsorbent for mycotoxins through DFT calculations prior to its synthesis. nih.gov

Various computational techniques are employed to study these interactions, including:

Interaction Energy Calculations: These calculations, often performed using DFT, can quantify the strength of the interaction between the host framework and the guest molecule.

Non-Covalent Interaction (NCI) Analysis: NCI plots help in visualizing and understanding the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial in host-guest systems. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the bonding interactions within the host-guest complex. rsc.orgresearchgate.net

Symmetry-Adapted Perturbation Theory (SAPT0): SAPT0 analysis can decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, revealing the dominant forces in the interaction. rsc.orgresearchgate.net

The following table summarizes the findings of a computational investigation of a covalent triazine framework (CTF-0) as an electrochemical sensor for various industrial pollutants.

| Analyte | Interaction Energy (kcal/mol) | Nature of Interaction | Key Finding | Reference |

| O₃ | - | Physisorption | Highest reduction in HOMO-LUMO energy gap, indicating sensitivity. | rsc.org |

| NO | - | Physisorption | - | rsc.org |

| SO₂ | - | Physisorption | - | rsc.org |

| SO₃ | - | Physisorption | Highest charge transfer observed. | rsc.org |

| CO₂ | - | Physisorption | Lowest charge transfer observed. | rsc.org |

Electronic Structure Analysis and Conformational Studies

Understanding the electronic structure and conformational landscape of this compound is fundamental to predicting its properties and reactivity. DFT calculations are a primary tool for these investigations.

The replacement of oxygen with sulfur in the triazinane ring, for example, has been shown through DFT calculations to significantly impact the electronic structure and linear optical properties of these heterocycles. researchgate.netanu.edu.au Such studies often involve analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity.

Conformational analysis, also performed using DFT, is crucial for understanding the flexibility of the molecule and identifying the most stable conformers. For complex molecules like triazine bis-Schiff bases, numerous conformers can exist. DFT calculations can determine the relative energies of these conformers, with the most stable one often being stabilized by intramolecular hydrogen bonds. mdpi.com In some tri-substituted 1,3,5-triazines, restricted rotation around the C(triazine)-N bond can lead to the existence of different conformers in solution, which can be elucidated through a combination of NMR spectroscopy and DFT studies. mdpi.com

Future Research Directions and Emerging Paradigms

Rational Design Principles for Enhanced Material Functionality

The future development of materials derived from 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline will heavily rely on rational design principles to achieve enhanced functionality. This approach moves beyond traditional trial-and-error methods towards a more predictive and targeted synthesis of materials with desired properties.

A key aspect of this is the use of computational modeling and simulation techniques. For instance, Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, stability, and interaction energies of novel derivatives and polymers. nih.gov This allows for the in silico screening of potential candidates for specific applications before their actual synthesis. A notable example is the use of DFT calculations to screen for suitable covalent organic frameworks (COFs) for specific applications, such as the effective co-extraction of mycotoxins from food and biological samples. nih.gov By calculating the binding energies between the COF and target molecules, researchers can rationally select the most promising adsorbent material. nih.gov

Understanding structure-property relationships is another critical principle. By systematically modifying the molecular structure of this compound and correlating these changes with the resulting material properties, researchers can establish clear design rules. For example, the introduction of specific functional groups onto the aniline (B41778) rings can be used to tune the material's solubility, thermal stability, and electronic properties. chemimpex.com This understanding is crucial for developing high-performance polymers for specialized applications in fields like aerospace and automotive industries. chemimpex.com

Table 1: Computational Approaches in Rational Material Design

| Computational Method | Application in Material Design | Predicted Properties |

| Density Functional Theory (DFT) | Screening of COF adsorbents | Binding energies, electronic structure |

| Molecular Dynamics (MD) Simulation | Predicting polymer conformation and dynamics | Mechanical properties, thermal stability |

Exploration of Novel Linkage Chemistries and Advanced Derivatives

The versatility of the this compound core allows for the exploration of a wide array of linkage chemistries to create advanced derivatives and polymers. The primary amino groups on the aniline rings serve as reactive sites for various chemical transformations.

Future research will likely focus on moving beyond simple amide or imine linkages to explore more complex and functional covalent bonds. This could include the use of click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to create highly stable and well-defined triazole-linked frameworks. The development of novel covalent organic frameworks (COFs) from this trianiline precursor is a particularly promising area. nih.govrsc.org These porous crystalline polymers have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.netrsc.org

The synthesis of advanced derivatives with tailored functionalities is another key research direction. For example, attaching photoactive or electroactive moieties to the trianiline backbone could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Furthermore, the incorporation of chiral linkers could induce chirality in the resulting materials, opening up possibilities for applications in enantioselective separations and catalysis.

Development of Multifunctional Materials

A significant emerging paradigm is the development of multifunctional materials that integrate several distinct properties and functions within a single platform. This compound is an excellent scaffold for creating such materials due to its robust triazine core and modifiable aniline units. chemimpex.com

One area of exploration is the combination of porosity with catalytic or sensing capabilities. For instance, COFs or porous polymers derived from this trianiline could be designed to have specific binding sites for metal ions or organic molecules, enabling their use as catalysts or chemical sensors. A smart sensing metal-organic framework based on a triazine hexacarboxylic acid has been shown to exhibit multifunctional fluorescence sensing properties for various substances. rsc.org

Another avenue is the development of materials with combined electronic and biological functions. For example, derivatives of this compound have been investigated for their anticancer activity. biosynth.comalfachemch.com By integrating this bioactivity with the semiconducting properties of the triazine core, it may be possible to create theranostic agents that can both detect and treat diseases.

Scalable Synthesis and Manufacturing Considerations

For the widespread application of materials based on this compound, the development of scalable and cost-effective synthesis and manufacturing processes is crucial. While laboratory-scale synthesis provides proof-of-concept, industrial adoption requires efficient and robust production methods.

Future research will need to focus on optimizing reaction conditions to improve yields, reduce reaction times, and minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. mdpi.com Microwave-assisted synthesis and sonochemical methods are promising techniques that can accelerate reaction rates and improve energy efficiency in the synthesis of triazine derivatives. mdpi.comchim.it These methods have the potential to be scaled up for industrial production. mdpi.com

Furthermore, the development of processing techniques for fabricating these materials into desired forms, such as thin films, membranes, or fibers, will be essential. For polymer-based materials, this includes exploring techniques like solution casting, spin coating, and electrospinning. The processability of the materials is a key consideration, and research into modifying the chemical structure to enhance solubility and melt-processability will be important.

Integration with Hybrid Material Platforms

The integration of this compound-based structures into hybrid material platforms is a promising strategy to create materials with synergistic properties. By combining the unique characteristics of the triazine core with other functional materials, novel composites and nanocomposites with enhanced performance can be achieved.

One area of interest is the incorporation of these triazine derivatives with inorganic nanoparticles, such as metal nanoparticles or quantum dots. For example, triazine-based polymers have been used to immobilize silver nanoparticles, creating hybrid materials with potential applications in catalysis and antimicrobial coatings. researchgate.netsemanticscholar.org

Another exciting direction is the development of hybrids with carbon-based nanomaterials like graphene or carbon nanotubes. The triazine moiety can interact with the surface of these materials through π-π stacking, leading to well-dispersed and stable composites. Such hybrid materials could exhibit enhanced electrical conductivity, mechanical strength, and thermal stability, making them suitable for a range of applications, from energy storage to advanced composites. The functionalization of graphene oxide with 2,4,6-trichloro-1,3,5-triazine has been explored for creating novel nanocarrier systems for drug delivery. kashanu.ac.ir

Q & A

Basic: What are the common synthetic routes for 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)trianiline?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A widely cited method involves reacting 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst under mild conditions (80°C, 6–12 hours) . Key steps include:

- Step 1: Mix 2 equivalents of 1-arylthiourea with 1 equivalent of carboxylic acid.

- Step 2: Add FeCl₃·6H₂O (10 mol%) as a Lewis acid catalyst.

- Step 3: Heat at 80°C in a solvent-free system to achieve cyclization.

This protocol yields triazinane derivatives with >85% purity. Alternative routes include multi-component reactions with formaldehyde or nitriles, but these often require toxic solvents or harsh conditions .

Basic: What characterization techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

Routine characterization includes:

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC | ≥98.0% area purity | Quantify purity | |

| ¹H/¹³C NMR | Chemical shifts (δ 6.5–8.0 ppm for aromatic protons) | Confirm aromatic backbone and triazinane ring | |

| Melting Point | 250°C (lit. value) | Validate crystallinity | |

| Elemental Analysis | C: 71.2%, H: 5.1%, N: 23.7% | Verify stoichiometry |

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

- Storage: Keep in a cool, dry place (15°C or below) to prevent decomposition .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal: Neutralize with dilute acetic acid before aqueous disposal .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Compare FeCl₃·6H₂O (yield: 85%) with AlCl₃ (yield: 62%) or p-toluenesulfonic acid (yield: 45%) .

- Temperature Control: Heating at 80°C minimizes side reactions (e.g., hydrolysis) .

- Solvent-Free Systems: Reduce purification complexity and improve atom economy .

- Continuous Flow Chemistry: Enhances scalability and reproducibility for industrial research .

Advanced: How do computational methods aid in understanding its molecular interactions?

Methodological Answer:

- Molecular Docking: Predict binding affinities to biological targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., triazinane ring’s electrophilic centers) .

- MD Simulations: Study thermal stability by simulating decomposition pathways at 250°C .

Advanced: What strategies address contradictory data in thermal stability studies?

Methodological Answer:

Contradictions in reported melting points (e.g., 250°C vs. 245°C) arise from:

- Purity Discrepancies: Use HPLC to confirm ≥98% purity before testing .

- Heating Rate Variations: Standardize DSC protocols (e.g., 10°C/min under N₂) .

- Crystalline vs. Amorphous Forms: Characterize via X-ray diffraction to resolve polymorphic differences .

Advanced: What are the structure-activity relationships (SAR) for derivatives in medicinal applications?

Methodological Answer:

Key SAR insights include:

Derivatives are synthesized via nucleophilic substitution or condensation with functionalized precursors (e.g., isocyanates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.